Fumonisin B3-13C34

Catalog No.
S11215209
CAS No.
M.F
C34H59NO14
M. Wt
739.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumonisin B3-13C34

Product Name

Fumonisin B3-13C34

IUPAC Name

2-[2-[(5R,6R,7S,9S,11R,18S,19R)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Molecular Formula

C34H59NO14

Molecular Weight

739.58 g/mol

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

InChI Key

CPCRJSQNWHCGOP-BMFHXWBQSA-N

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O

Fumonisin B3-13C34 is a stable isotope-labeled derivative of Fumonisin B3, a mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium verticillioides. Fumonisins are a group of structurally related compounds that are known for their toxicity and potential carcinogenic effects. Fumonisin B3 itself is characterized by its ability to disrupt sphingolipid metabolism, which can lead to various health issues in animals and humans, including organ toxicity and immunotoxicity. The 13C34 labeling in Fumonisin B3-13C34 is used primarily as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) applications .

, primarily involving hydrolysis and interactions with biological macromolecules. The hydrolysis of fumonisins, including Fumonisin B3, can occur under alkaline conditions, resulting in the formation of hydrolyzed fumonisins. This process is essential for the accurate quantification of fumonisins in biological samples. The reaction typically involves heating the fumonisin in a basic solution, which facilitates the breakdown of the compound into its hydrolyzed forms .

Fumonisin B3 exhibits significant biological activity, particularly concerning its effects on cellular metabolism and health. It has been shown to induce lipid disruption and alter sphingolipid metabolism in various organisms, including plants and animals. This disruption can lead to various pathological conditions, such as liver damage and increased susceptibility to diseases. In humans, exposure to fumonisins has been linked to esophageal cancer and other health concerns due to their carcinogenic potential .

The synthesis of Fumonisin B3-13C34 typically involves isotopic labeling techniques where specific carbon atoms in the Fumonisin B3 molecule are replaced with carbon-13 isotopes. This process can be carried out through biosynthetic methods using labeled precursors or through chemical synthesis routes that incorporate carbon-13 during the formation of the fumonisin backbone. The precise methods may vary depending on the desired purity and yield .

Fumonisin B3-13C34 is primarily used as an internal standard for the quantification of Fumonisin B3 in various analytical methods, including LC-MS and gas chromatography-mass spectrometry (GC-MS). Its use enhances the accuracy and reliability of mycotoxin detection in food safety testing and environmental monitoring. Additionally, it aids in studying the metabolism and toxicological effects of fumonisins in biological systems .

Interaction studies involving Fumonisin B3-13C34 focus on its binding affinity with biological macromolecules such as proteins and lipids. These studies are crucial for understanding how fumonisins exert their toxic effects at the molecular level. Research has indicated that fumonisins can disrupt sphingolipid metabolism by inhibiting enzymes involved in sphingolipid synthesis, leading to altered cellular signaling pathways and increased cell death rates .

Fumonisin B3 is part of a larger family of fumonisins that includes several closely related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructural DifferencesBiological ActivityUnique Features
Fumonisin B1Contains one more hydroxyl group than B3Most toxic; linked to severe health effectsWidely studied for its carcinogenic properties
Fumonisin B2Similar structure but differs slightly in functional groupsLess toxic than B1 but still harmfulIntermediate toxicity; less common than B1
Hydrolyzed Fumonisin B3Result of alkaline hydrolysis of Fumonisin B3Reduced toxicity compared to parent compoundImportant for understanding metabolic pathways

Fumonisin B3-13C34 stands out due to its specific isotopic labeling, which allows for precise quantification in analytical studies, making it invaluable for research on mycotoxins.

The biosynthesis of Fumonisin B3 is orchestrated by the FUM gene cluster, a conserved genomic region in Fusarium verticillioides, Fusarium proliferatum, and related species. This cluster comprises 17–21 co-regulated genes that encode enzymes, regulatory proteins, and transporters essential for fumonisin production [1] [2]. The core FUM cluster includes FUM1, a polyketide synthase gene responsible for initiating the synthesis of the fumonisin backbone. Adjacent to FUM1, FUM21 encodes a Zn(II)2Cys6 transcription factor that modulates cluster-wide gene expression, including FUM1, FUM6, and FUM8, which are critical for backbone modification and side-chain additions [1] [2].

Gene knockout studies have demonstrated that disruptions in FUM21 reduce fumonisin yields by 70–90%, highlighting its regulatory dominance [1]. Similarly, FUM8, encoding an aminotransferase, is indispensable for incorporating the alanine-derived amine group into the polyketide chain [2] [3]. The spatial arrangement of these genes within the cluster ensures coordinated expression, with epigenetic factors and environmental stressors (e.g., drought, nitrogen limitation) further modulating transcriptional activity [2].

Table 1: Key Genes in the FUM Cluster and Their Functions

GeneFunctionRole in Fumonisin B3 Biosynthesis
FUM1Polyketide synthaseSynthesizes the 20-carbon polyketide backbone
FUM3C-5 hydroxylaseCatalyzes hydroxylation at C-5 position
FUM8AminotransferaseAdds amine group to polyketide chain
FUM21Zn(II)2Cys6 transcription factorRegulates cluster-wide gene expression

Enzymatic Pathways for Polyketide Synthesis and Modifications

Fumonisin B3 biosynthesis begins with the assembly of a linear polyketide backbone via Fum1p, a multidomain polyketide synthase. This enzyme iteratively condenses one acetyl-CoA and 19 malonyl-CoA units to form a 20-carbon chain, which undergoes sequential modifications by downstream enzymes [2] [3]. Fum8p subsequently catalyzes the transamination of the C-2 position, introducing an amine group derived from alanine [2] [6].

Oxidative reactions mediated by Fum6p (a dehydrogenase) and Fum7p (a cytochrome P450 monooxygenase) further modify the backbone, while Fum10p (an acyl-CoA synthase) and Fum13p (a carbonyl reductase) generate tricarballylic acid esters at C-14 and C-15 [2] [6]. These esterifications are critical for the toxin’s biological activity and structural stability. Isotopic tracing studies using 13C-labeled precursors confirm that the polyketide origin of Fumonisin B3-13C34 mirrors its natural counterpart, with 13C incorporation occurring uniformly across the backbone [2].

Equation 1: Polyketide Backbone Formation
$$
\text{Acetyl-CoA} + 19 \text{Malonyl-CoA} \xrightarrow{\text{Fum1p}} \text{C}{20}\text{H}{35}\text{NO}3 + 19 \text{CO}2 \quad [2] [3]
$$

Role of Hydroxylation Patterns in Fumonisin B3 Production

Hydroxylation patterns distinguish Fumonisin B3 from other analogs such as B1 and B2. The absence of a hydroxyl group at the C-10 position (due to non-functional FUM2) and the presence of a hydroxyl group at C-5 (mediated by FUM3) are hallmarks of Fumonisin B3 [2] [6]. FUM3, encoding an oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of the C-5 carbon, a step verified through gene deletion experiments in Fusarium verticillioides. Strains with disrupted FUM3 exclusively produce non-hydroxylated analogs, whereas functional FUM3 restores C-5 hydroxylation [6].

Environmental factors, including temperature and water activity, modulate FUM3 expression. For instance, elevated temperatures (28–30°C) upregulate FUM3 transcription by 3.5-fold compared to FUM2, favoring Fumonisin B3 accumulation under heat stress [2]. This regulatory divergence underscores the ecological adaptability of Fusarium species, enabling them to produce structurally diverse fumonisins in response to fluctuating environmental conditions.

Table 2: Hydroxylation Patterns in Fumonisin Analogs

FumonisinHydroxylation SitesResponsible Gene
B1C-5, C-10FUM3, FUM2
B2NoneNon-functional FUM2, FUM3
B3C-5FUM3

Liquid Chromatography Coupled to Tandem Mass Spectrometry Protocols for Isotope-Labelled Fumonisin B3-13C34

Modern protocols employ reversed-phase separations on sub-two-micrometre C18 or polar-embedded columns and timed selected-reaction-monitoring acquisition on triple-quadrupole analysers. Table 1 summarises representative operating conditions validated for routine veterinary feed control [2].

Instrument parameterQuantitative settingScientific reference
Chromatographic columnHypersil Gold aQ (100 × 2.1 millimetres, 1.9 micrometres) [2]
Mobile-phase AWater containing five millimoles per litre ammonium formate, 0.1 percent formic acid and 0.1 percent acetic acid [2]
Mobile-phase BMethanol containing identical additives [2]
Gradient profile0–0.5 min 0% B; 0.5–8 min linear to 100% B; 8–9 min hold; 9–12 min re-equilibration [2]
Injection volumeEight microlitres (dilute-and-shoot) [2]
Ionisation modePositive electrospray [2]
Precursor ion mass-to-charge ratio740.5 (protonated molecule of Fumonisin B3-13C34) [2]
Product ions mass-to-charge ratio376.4 (quantifier), 540.3 (qualifier) [2]
Retention time6.89 minutes (under the above conditions) [2]
Collision cell energy (laboratory-optimised)Thirty-three electron volts (quantifier transition) [2]

The thirty-four-carbon isotope shift prevents overlap with native Fumonisin B3 at mass-to-charge ratio 706.3, guaranteeing chromatographic resolution even in complex multiple-mycotoxin methods [2] [4].

Sample Preparation and Matrix Effects in Food and Feed Analysis

Uniformly labelled internal standards are added before extraction to normalise procedural losses. Two extraction formats dominate:

  • Acetonitrile–water (four-to-one, volume-to-volume) single-step solvent extraction followed by centrifugation and five-fold dilution (“dilute-and-shoot”). This approach is rapid (< 30 minutes total) and widely adopted for high-throughput feed testing [5].
  • Immunoaffinity or dispersive solid-phase clean-up, preferred when regulations demand lower uncertainty or when high-lipid matrices cause severe suppression [6] [7].

The effectiveness of isotope correction is illustrated in Table 2. Despite signal enhancement of more than one hundred percent in maize feed, the use of Fumonisin B3-13C34 as a response calibrant maintained trueness within ±10 percent across all concentration levels [2].

MatrixRecovery of native Fumonisin B3 (percent)Matrix effect on native signal (percent)Trueness after isotope correction (percent bias)Reference
Ground corn-based animal feed100144.3 (enhancement)−10.4 to +1.1 [2]
Food-grade hydrocolloid gums84 – 117Not significant (≤ 15)−6.2 to +5.4 [8]
Chicken muscle (isotope dilution with immunoaffinity clean-up)952 – 5 (suppression corrected)−3.0 to +4.0 [9]

These results confirm that the labelled analogue corrects both losses during extraction and ionisation variability, satisfying European performance criteria for mycotoxin methods [10].

Method Validation: Sensitivity, Specificity and Reproducibility

Comprehensive single- and multi-laboratory studies demonstrate that isotope-dilution liquid-chromatography-tandem-mass-spectrometry meets regulatory guidance for accuracy and precision. Key metrics are compiled in Table 3.

Validation parameterCorn-feed method [2]Hydrocolloid gum method [8]Multilaboratory food-method extension [11]
Calibration range (micrograms per kilogram)30 – 15025 – 50025 – 250
Coefficient of determination0.988≥ 0.995≥ 0.992
Limit of detection (micrograms per kilogram)1085
Lowest limit of quantification (micrograms per kilogram)302515
Within-run coefficient of variation (percent)4.1 – 6.5≤ 12≤ 8
Between-run coefficient of variation (percent, three days)11.3 (mid-level quality control)≤ 15≤ 12
Mean recovery (percent, three fortification levels)1009092
SpecificityNo interferences at precursor or product ion masses; mass shift confirms identitySameSame

The isotope-labelled calibrant therefore facilitates:

  • Sensitivity below the European Commission guidance value of fifty micrograms per kilogram for unprocessed maize [12] [2].
  • Specificity through dual product-ion confirmation and the thirty-four-carbon mass offset [2] [3].
  • Reproducibility with combined relative standard deviations well under twenty percent in collaborative trials [11].

XLogP3

0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

739.50761996 g/mol

Monoisotopic Mass

739.50761996 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-08-2024

Explore Compound Types